molecular formula C22H42N4O B024649 Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- CAS No. 102207-78-3

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-

Cat. No. B024649
M. Wt: 378.6 g/mol
InChI Key: AXJIPCUJIFBEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is a synthetic organic compound that belongs to the class of pyrimidines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The aim of

Scientific Research Applications

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been studied for its potential use in material science, particularly in the development of organic semiconductors.

Mechanism Of Action

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- exerts its biological activity through various mechanisms. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to disrupt the fungal cell membrane, leading to cell death.

Biochemical And Physiological Effects

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to inhibit the growth of various fungal and bacterial strains.

Advantages And Limitations For Lab Experiments

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has several advantages for lab experiments. This compound is readily available, easy to synthesize, and exhibits potent biological activity. However, there are also some limitations associated with the use of this compound in lab experiments. For example, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is highly hydrophobic, which can limit its solubility in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-. One potential direction is the development of more efficient and scalable synthesis methods for this compound. Another direction is the investigation of this compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to elucidate the mechanism of action of pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- and its potential applications in material science. Overall, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is a promising compound with a wide range of potential applications in various fields.

Synthesis Methods

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Pinner reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, aldehyde, and urea in the presence of ammonium acetate and acetic acid. The Biginelli reaction involves the condensation of aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The Pinner reaction involves the reaction of an amine with an acid chloride in the presence of an acid catalyst such as hydrochloric acid.

properties

CAS RN

102207-78-3

Product Name

Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-

Molecular Formula

C22H42N4O

Molecular Weight

378.6 g/mol

IUPAC Name

4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine

InChI

InChI=1S/C22H42N4O/c1-3-5-7-9-11-13-17-26(18-14-12-10-8-6-4-2)19-20-27-21-15-16-24-22(23)25-21/h15-16H,3-14,17-20H2,1-2H3,(H2,23,24,25)

InChI Key

AXJIPCUJIFBEBX-UHFFFAOYSA-N

SMILES

CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N

Other CAS RN

102207-78-3

synonyms

2-Amino-4-di-octylaminoethoxypyrimidine

Origin of Product

United States

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